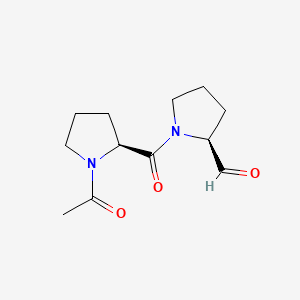

Acetyl-prolyl-prolinal

描述

Structure

3D Structure

属性

CAS 编号 |

100002-29-7 |

|---|---|

分子式 |

C12H18N2O3 |

分子量 |

238.28 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-1-acetylpyrrolidine-2-carbonyl]pyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C12H18N2O3/c1-9(16)13-6-3-5-11(13)12(17)14-7-2-4-10(14)8-15/h8,10-11H,2-7H2,1H3/t10-,11-/m0/s1 |

InChI 键 |

VYWPTUQVXFYSOU-QWRGUYRKSA-N |

手性 SMILES |

CC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O |

规范 SMILES |

CC(=O)N1CCCC1C(=O)N2CCCC2C=O |

产品来源 |

United States |

Significance of Prolyl Endopeptidase Pop/prep As a Serine Protease Target in Biological Systems

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic enzyme belonging to the distinct class of serine peptidases. chemicalbook.com First identified for its ability to degrade the nonapeptide bradykinin, PREP's primary function is to cleave peptide bonds on the C-terminal side of proline residues. chemicalbook.com This catalytic activity is highly specific and is generally restricted to oligopeptides shorter than 30 amino acids. chemicalbook.comprepchem.com

The significance of PREP as a biological target stems from its role in the metabolism of numerous peptide hormones and neuropeptides. prepchem.commedchemexpress.com In the brain, where PREP is highly active, it participates in the maturation and degradation of neuroactive peptides such as substance P, thyrotropin-releasing hormone (TRH), arginine-vasopressin, and neurotensin. medchemexpress.comnbinno.com By modulating the levels of these signaling molecules, PREP is implicated in the regulation of a wide array of physiological processes, including learning, memory, and mood. prepchem.com

Given its crucial role in neuropeptide metabolism, altered PREP activity has been associated with several neurological and psychiatric disorders. nbinno.com Consequently, PREP has emerged as an important therapeutic target for conditions marked by cognitive deficits. The development of specific inhibitors allows researchers to probe the enzyme's function in both healthy and pathological states, making PREP a subject of intense investigation in neuroscience and drug discovery.

Overview of Alpha Keto Aldehyde Peptidase Inhibitors in Biochemical Research

Alpha-keto aldehyde peptidase inhibitors belong to a class of compounds designed to target the active site of peptidases. The inhibitory mechanism of aldehyde-containing compounds, in general, involves the highly reactive carbonyl group of the aldehyde. This group acts as an electrophile, making it susceptible to nucleophilic attack by residues within an enzyme's active site.

In the case of serine proteases like PREP, the key catalytic residue is a serine, which contains a nucleophilic hydroxyl group. Peptide aldehyde inhibitors function as transition-state analogs. The aldehyde moiety of the inhibitor mimics the tetrahedral transition state of the normal enzyme-catalyzed reaction. It forms a reversible, covalent hemiacetal adduct with the active-site serine residue, which is a stable complex that effectively blocks the enzyme's catalytic activity.

This mechanism of action can result in highly potent and specific inhibition. The potency of these inhibitors is often thousands of times greater than corresponding compounds that lack the reactive aldehyde group. Because of their ability to form these stable but often reversible complexes, peptide aldehydes are invaluable tools in biochemical research for studying enzyme kinetics, structure, and physiological function.

Historical Context of Prolyl Prolinal Derivatives As Enzyme Inhibitors

Characterization of Reversible Covalent Inhibition

Peptide aldehydes, including this compound analogues, function as reversible covalent inhibitors. nih.govnih.govacs.org This class of inhibition is distinguished by the formation of a transient covalent bond between the inhibitor and the target enzyme. acs.org Unlike irreversible inhibitors that permanently modify the enzyme, the covalent adduct formed by reversible inhibitors can dissociate, allowing the enzyme to return to its active state. nih.govacs.org

The effectiveness of these inhibitors stems from the electrophilic nature of the aldehyde group. nih.govnih.gov This "warhead" is designed to react with a nucleophile in the enzyme's active site. nih.gov In the case of prolyl endopeptidase, a serine protease, the key nucleophile is the hydroxyl group of the catalytic serine residue. nih.govresearchgate.netnih.gov The interaction leads to the formation of a hemiacetal, a stable but reversible covalent adduct. researchgate.netpnas.org This covalent interaction significantly enhances the binding affinity and "stickiness" of the inhibitor for the target protein compared to non-covalent inhibitors. nih.govacs.org The reversibility is crucial, as it can limit off-target effects; while the inhibitor might form adducts with other proteins, the reversible nature prevents accumulation and permanent alteration of off-target molecules. acs.org

Detailed Analysis of Slow-Binding Inhibition Kinetics

A defining characteristic of the inhibition of prolyl endopeptidase by prolinal-containing peptides is the phenomenon of slow-binding inhibition. nih.govnih.govresearchgate.netresearchgate.net This kinetic pattern indicates that the final, most stable enzyme-inhibitor complex does not form instantaneously. Instead, the process involves an initial, rapid binding event to form a non-covalent complex, which is then followed by a slower isomerization to a more tightly bound, covalent complex (the hemiacetal adduct).

This two-step mechanism can be represented as: E + I ⇌ E·I ⇌ E-I Where E is the enzyme, I is the inhibitor, E·I is the initial non-covalent complex, and E-I is the final, stable covalent complex.

Studies on benzyloxycarbonyl-prolyl-prolinal (Z-prolyl-prolinal), a potent analogue, have demonstrated this slow, reversible equilibrium. nih.govnih.gov The presence of the aldehyde group is essential for this slow-binding behavior; the corresponding alcohol derivative (Z-prolyl-prolinol) is a significantly weaker, rapid-equilibrium inhibitor, highlighting the importance of the covalent bond formation in achieving high potency. nih.govnih.gov

The association rate constant (k_on) quantifies the speed at which the inhibitor binds to the enzyme to form the stable complex. For slow-binding inhibitors, this rate is a critical determinant of how quickly the inhibitory effect manifests. Kinetic analysis of the interaction between mouse brain prolyl endopeptidase and Z-prolyl-prolinal has allowed for the determination of this value. The measured association rate constant demonstrates a rapid formation of the enzyme-inhibitor complex. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| k_on | 1.6 x 105 M-1s-1 | Rate of association of the inhibitor to the enzyme. |

| k_off | ~4.0 x 10-5 s-1 | Rate of dissociation of the enzyme-inhibitor complex. |

| K_i | 0.35 ± 0.05 nM | Overall inhibition constant, a measure of inhibitor potency. |

Substrate Mimicry and Transition State Analogue Properties

The high potency of this compound analogues is not only due to covalent bond formation but also their ability to act as transition-state analogues. researchgate.netnih.govresearchgate.net They are designed to mimic the structure of the natural substrate as it passes through the highest energy point—the tetrahedral transition state—of the enzymatic reaction. pnas.orgresearchgate.net

During the normal catalytic cleavage of a peptide bond, the oxygen atom of the active site serine attacks the carbonyl carbon of the substrate's proline residue. This forms a short-lived, unstable tetrahedral intermediate. researchgate.net The aldehyde group of the inhibitor presents a carbonyl carbon that is highly susceptible to nucleophilic attack by the catalytic serine (e.g., Ser-554 in porcine PEP). nih.gov

This attack results in the formation of a covalent hemiacetal adduct. researchgate.netpnas.orgresearchgate.net Unlike the transient intermediate formed with a true substrate, the hemiacetal formed with the aldehyde inhibitor is significantly more stable. pnas.org X-ray crystallography and NMR spectroscopy studies have confirmed that peptide aldehyde inhibitors form these tetrahedral, covalent complexes with the catalytic serine residue in the active site of serine proteases. nih.govnih.govpnas.org This stable adduct effectively sequesters the enzyme, preventing it from processing its natural substrates.

The geometry of the hemiacetal adduct closely resembles the tetrahedral structure of the transition state of peptide bond hydrolysis. researchgate.netnih.govresearchgate.net Enzymes have evolved to bind the transition state of a reaction with much higher affinity than the ground-state substrate. By mimicking this high-energy state, transition-state analogues like this compound can achieve extremely tight binding. pnas.org The stability of the enzyme-inhibitor complex is therefore a direct result of the covalent nature of the hemiacetal bond and its similarity to the transition state that the enzyme is optimized to stabilize. pnas.org This dual mechanism of covalent bonding and transition-state mimicry explains the exceptional potency and specificity of these compounds as inhibitors of prolyl endopeptidase.

Ligand-Enzyme Binding Site Interactions

The binding of this compound analogues to the active site of prolyl endopeptidase is a highly specific process, characterized by both covalent and non-covalent interactions within distinct subsites of the enzyme. The core structure of these inhibitors, typically an N-acyl-dipeptidyl-prolinal, is designed to mimic the natural substrates of PEP, allowing for high-affinity binding and effective inhibition.

The active site of prolyl endopeptidase is comprised of several subsites (S1, S2, S3, etc.) that accommodate the corresponding residues (P1, P2, P3, etc.) of the peptide substrate or inhibitor. The potency and specificity of this compound and its analogues are largely determined by how their constituent parts occupy these subsites.

S1 Subsite: This subsite is a hydrophobic pocket that exhibits a strong preference for proline residues, which is a defining characteristic of prolyl endopeptidase. In this compound, the C-terminal prolinal residue's pyrrolidine (B122466) ring fits snugly into the S1 subsite. The critical interaction in this subsite is the formation of a covalent hemiacetal bond between the aldehyde group of the prolinal and the hydroxyl group of the catalytic serine residue (Ser554) in the enzyme's active site. encyclopedia.pub This covalent modification effectively traps the enzyme in an inactive state. The presence of a formyl or cyano group at this position is crucial for potent inhibitory activity. nih.gov

S2 Subsite: The S2 subsite accommodates the second proline residue of this compound. The pyrrolidine ring of this P2 proline residue makes favorable van der Waals contacts within this subsite. The conformation of the P2 proline is critical for optimal binding.

The following table summarizes the key interactions of this compound within the active site subsites of prolyl endopeptidase.

| Subsite | Inhibitor Moiety | Key Interactions |

| S1 | Prolinal | Covalent hemiacetal formation with catalytic serine; Hydrophobic interactions of the pyrrolidine ring. |

| S2 | Proline | Van der Waals contacts of the pyrrolidine ring. |

| S3 | Acetyl Group | Hydrophobic interactions. |

The binding of this compound analogues to prolyl endopeptidase is not a simple "lock-and-key" event. Instead, it follows an "induced-fit" mechanism, where the initial binding of the inhibitor triggers a significant conformational change in the enzyme's structure. nih.gov

Prolyl endopeptidase consists of two domains: a catalytic α/β-hydrolase domain and a seven-bladed β-propeller domain. In its native, unbound state, the enzyme exists in a conformationally flexible "open" state. nih.gov Upon the binding of an inhibitor like a prolyl-prolinal analogue, the two domains move relative to each other, transitioning the enzyme into a "closed" and more rigid conformation. encyclopedia.pubpreprints.org This closure is essential for catalysis and potent inhibition as it properly aligns the catalytic residues and sequesters the bound inhibitor from the solvent.

This conformational change involves the movement of specific loops at the interface of the two domains. For instance, upon inhibitor binding, a tryptophan residue (Trp595) in one of these loops moves from an open to a closed conformation, which helps to shape the S1 binding pocket. acs.org This induced-fit mechanism ensures a high degree of specificity, as only substrates or inhibitors with the correct stereochemistry and chemical properties can induce the conformational change necessary for tight binding and efficient catalysis or inhibition.

Gating Mechanism and Active Site Accessibility Modulation

The two-domain structure of prolyl endopeptidase plays a crucial role in regulating access to the active site, which is located in a cavity between the two domains. This regulation is often referred to as a "gating mechanism." The β-propeller domain acts as a gatekeeper, limiting the size of peptides that can enter the active site to typically less than 30 amino acids. wikipedia.org

The binding of an inhibitor like this compound directly influences this gating mechanism. The induced conformational change from the open to the closed state effectively closes the gate, trapping the inhibitor within the active site. This modulation of the active site accessibility is a key feature of the inhibitory process.

The inter-domain movement is controlled by a network of interactions, including hydrogen bonds and salt bridges, between the two domains. The binding of the inhibitor stabilizes the closed conformation, thereby preventing the enzyme from reopening and releasing the inhibitor. This contributes to the slow-binding nature of some prolinal-containing inhibitors. encyclopedia.pub The efficiency of this gating mechanism and the stability of the closed, inhibited state are influenced by the interactions of the inhibitor within the S1, S2, and S3 subsites.

Comparative Analysis of Inhibitory Activity Against Prolyl Endopeptidase Isoforms

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a highly conserved enzyme across various species. While distinct isoforms in the classical sense (e.g., PREP-1, PREP-2) are not a common feature in the literature, studies have characterized PREP from various sources, including human, porcine, canine, and rodent brains. wikipedia.orgnih.gov Z-prolyl-prolinal has demonstrated consistently potent inhibitory activity against PREP from all these mammalian sources, indicating its effectiveness is not species-dependent.

The compound acts as a slow-binding inhibitor, forming a reversible covalent hemiacetal adduct with the catalytic serine residue (Ser554 in the porcine enzyme) in the active site. researchgate.net This interaction mimics the tetrahedral transition state of the enzyme-substrate complex, leading to very potent inhibition. researchgate.net The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are consistently reported in the low to sub-nanomolar range, underscoring its high affinity for PREP. nih.gov

| Parameter | Value | Enzyme Source | Reference |

| Ki | ~0.35 nM | Mouse Brain | nih.gov |

| IC50 | ~0.5 nM | Canine Brain | nih.gov |

| IC50 | 4.2 nM | Leishmania infantum | researchgate.net |

| IC50 | ~1.61 nM | Not Specified | nih.gov |

| This table displays inhibitory constants for Z-prolyl-prolinal against prolyl endopeptidase from various sources. |

Selectivity Profiling Against Related Peptidases

A critical aspect of characterizing an inhibitor is its selectivity profile against other enzymes with similar substrate specificities or catalytic mechanisms. For a prolyl-specific inhibitor, this includes other prolyl peptidases.

The dipeptidyl peptidase (DPP) family, particularly DPP-IV, DPP8, and DPP9, are serine proteases that also recognize proline residues, typically cleaving X-Pro dipeptides from the N-terminus of peptides. frontiersin.orgnih.gov Despite this similarity in substrate recognition, Z-prolyl-prolinal is known to be highly selective for PREP. The structural differences between the endopeptidase active site of PREP and the exopeptidase active sites of the DPP family contribute to this selectivity. While direct, quantitative comparative studies assaying this compound or Z-prolyl-prolinal against a full panel of DPP enzymes are not extensively reported in the literature, the reciprocal observation has been made: potent DPP-IV inhibitors like Vildagliptin show no significant inhibition of prolyl endopeptidase. researchgate.net This suggests that inhibitors designed for the active site of PREP are unlikely to have high affinity for the active sites of DPP family members.

Prolyl carboxypeptidase (PRCP) is a serine protease that cleaves C-terminal amino acids from peptides where proline is in the penultimate position. Research has shown that Z-prolyl-prolinal can inhibit PRCP; however, its potency against PRCP is significantly lower than against PREP. It has been reported to be approximately 1,000 times more selective for PREP than for PRCP. This substantial difference in potency means that at concentrations effective for inhibiting PREP, Z-prolyl-prolinal would have a negligible effect on PRCP activity, though it may be utilized as a PRCP inhibitor at much higher concentrations.

| Enzyme | Selectivity Ratio (PREP/PRCP) | Reference |

| Prolyl Carboxypeptidase (PRCP) | ~1000-fold | |

| This table shows the selectivity of Z-prolyl-prolinal for PREP over PRCP. |

Meprin-Alpha Metalloprotease

Meprin-alpha is a zinc-dependent metalloprotease involved in the processing of extracellular matrix proteins and bioactive peptides. nih.gov Meprins belong to a different class of proteases (metzincins) with a distinct catalytic mechanism centered on a zinc ion, unlike the serine-based mechanism of PREP. There is no evidence in the reviewed literature to suggest that this compound or Z-prolyl-prolinal inhibits meprin-alpha. Inhibitors of meprins typically feature zinc-binding groups, such as hydroxamates, which are absent in prolyl-prolinal derivatives. preprints.org

The high specificity of Z-prolyl-prolinal for PREP extends to other classes of proteases. Matrix metalloproteinases (MMPs), like meprins, are zinc-dependent enzymes and are not considered off-target liabilities for this class of inhibitors. nih.govdovepress.comfrontiersin.org Within the broader family of serine proteases, the unique structure of the PREP active site, which includes a seven-bladed β-propeller domain that filters substrates, confers a high degree of specificity. mdpi.com Studies on Z-prolyl-prolinal consistently highlight its specificity for PREP, and widespread off-target activity against other serine proteases or MMPs has not been reported. nih.gov

Methodologies for Assessing Inhibitor Selectivity

The determination of an inhibitor's potency and selectivity involves a range of biochemical and biophysical techniques.

Enzymatic Assays: The most direct method involves measuring the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. For PREP, this often utilizes a fluorogenic substrate, such as 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec). nih.gov The enzyme cleaves the substrate, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) group, which can be quantified over time. By performing this assay with varying concentrations of the inhibitor, one can determine the IC50 value.

Kinetic Analysis: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, slow-binding), detailed kinetic studies are performed. These involve measuring reaction rates at multiple substrate and inhibitor concentrations. For slow-binding inhibitors like Z-prolyl-prolinal, progress curves (product formation over time) are analyzed to determine the association (kon) and dissociation (koff) rate constants.

Selectivity Profiling Panels: To assess broader selectivity, inhibitors are often screened against large panels of different proteases. These services are offered by specialized companies and academic core facilities. The inhibitor is tested at one or more concentrations against dozens or hundreds of proteases, and the percent inhibition for each is reported, providing a comprehensive overview of off-target activities.

Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique that measures the heat released or absorbed during a binding event. It can be used to directly measure the binding affinity of an inhibitor to an enzyme. More advanced ITC methods can also be used to measure enzyme kinetics in real-time by detecting the heat produced by the catalytic reaction, providing a label-free method to study inhibition.

Structural Biology: X-ray crystallography can provide a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme's active site. researchgate.net This information is invaluable for understanding the molecular basis of the inhibitor's potency and selectivity and for guiding the rational design of more specific compounds.

Enzymatic Specificity and Off Target Considerations in Research

Prolyl Endopeptidase Inhibitors in Preclinical and Clinical Studies

A number of prolyl endopeptidase inhibitors have been developed and investigated for their therapeutic potential. nih.gov Research has focused on their ability to modulate the levels of neuropeptides and reduce inflammation in the context of neurodegenerative diseases. For instance, inhibitors have been shown to have anti-amnesic effects in animal models. jst.go.jp

Role of Prolyl Endopeptidase Inhibition in Biological Processes: Research Insights

The inhibition of prolyl endopeptidase has far-reaching consequences on various cellular processes, including growth and differentiation.

Regulation of Cellular Growth and Differentiation Processes

Recent research has begun to uncover the role of prolyl endopeptidase in the regulation of cellular proliferation and differentiation. PREP has been shown to participate in signaling pathways that control cell growth. medchemexpress.com By inhibiting PREP, compounds like Acetyl-prolyl-prolinal can modulate these pathways. For example, PREP has been implicated in processes such as inflammation and autophagy, both of which are intricately linked to cell growth and differentiation. nih.gov The inhibition of PREP can therefore influence the balance between cell survival, proliferation, and differentiation. Further research is needed to fully elucidate the specific mechanisms by which PREP inhibition affects these fundamental cellular processes.

Methodological Approaches in Acetyl Prolyl Prolinal Research

Advanced Chemical Synthesis Methodologies for Prolinal-Based Peptidomimetics

The synthesis of prolinal-based peptidomimetics, which mimic the structure of peptides, requires precise control over the chemical architecture to ensure biological efficacy.

The biological activity of proline analogues is highly dependent on their three-dimensional structure (stereochemistry) and the specific placement of functional groups (regiochemistry). sigmaaldrich.com Consequently, stereo- and regioselective synthesis strategies are paramount. A common and effective approach involves the modification of readily available and inexpensive chiral precursors, such as hydroxyproline (B1673980) (Hyp). nih.gov This starting material provides a foundational pyrrolidine (B122466) ring with a predefined stereocenter.

Creative strategies have been developed to modify this scaffold. nih.gov For instance, nucleophilic substitution reactions can be employed to introduce a variety of functional groups at specific positions on the proline ring. Mechanochemical approaches, such as ball milling, have been successfully used for the nucleophilic substitution and subsequent peptide coupling of proline derivatives, leading to the formation of Pro-Pro dipeptides under solvent-free conditions. beilstein-journals.org The synthesis of proline analogues can also be achieved through cyclization strategies or by modifying the pyrrolidine ring of hydroxyproline. nih.gov These methods allow for the creation of derivatives with constrained conformations, which can be crucial for locking the molecule into a bioactive shape. sigmaaldrich.com

Table 1: Comparison of Synthesis Strategies for Proline Analogs

| Strategy | Description | Advantages | Key Considerations |

| Modification of Chiral Precursors | Utilizes naturally chiral starting materials like hydroxyproline to build new derivatives. | Cost-effective; inherent stereocontrol. | The scope is limited by the initial structure of the precursor. |

| Asymmetric Cyclization | Constructs the pyrrolidine ring from acyclic precursors using chiral catalysts or auxiliaries. | High degree of structural diversity; precise control over stereochemistry. | Often requires multi-step procedures and optimization of catalysts. |

| Mechanosynthesis | Employs mechanical force (e.g., ball milling) to drive chemical reactions. | Solvent-free (environmentally friendly); can access unique reactivity. | Specialized equipment required; scalability can be a challenge. |

A significant innovation in this area is "proline editing". nih.gov This technique involves incorporating a standard, commercially available modified proline, such as Fmoc-Hydroxyproline, into a peptide sequence using standard SPPS protocols. nih.gov Once incorporated, the hydroxy group on the proline residue serves as a chemical handle for further modifications directly on the solid support. nih.gov This approach bypasses the need for laborious solution-phase synthesis of individual, complex proline analogues before their incorporation into the peptide. nih.gov Proline editing provides a practical and versatile platform to generate a diverse library of peptides with stereospecifically modified proline residues, incorporating a wide range of functionalities. nih.gov

To study the interaction of prolinal-based inhibitors with their biological targets, it is often necessary to convert them into molecular probes. This is achieved through derivatization and bioconjugation, where the core inhibitor molecule is chemically modified to attach a reporter group. The "proline editing" technique is particularly useful here, as it allows for the introduction of reactive handles—such as azides, alkynes, thiols, or ketones—onto the proline ring. nih.gov

These handles can then be used for bioconjugation reactions, like the highly efficient "click chemistry," to attach various tags. For example, a fluorescent dye can be conjugated to the inhibitor, allowing its localization and binding within cells to be visualized using fluorescence microscopy. Attaching a biotin (B1667282) tag can enable affinity purification of the target protein. These probes are invaluable tools for identifying the molecular targets of Acetyl-prolyl-prolinal and elucidating its mechanism of action.

In Vitro Biochemical and Enzymatic Assay Systems

In vitro assays are essential for quantifying the biological activity of compounds like this compound and for discovering new, potent inhibitors. These controlled, cell-free systems allow for the precise measurement of enzyme inhibition.

The inhibitory activity of this compound is often evaluated against enzymes like prolyl oligopeptidase (POP), a type of serine protease. tandfonline.com The activity of such enzymes can be monitored using spectrophotometric (measuring changes in light absorption) or fluorometric (measuring changes in fluorescence) assays.

In a typical continuous fluorometric assay , a synthetic substrate that is non-fluorescent is used. nih.gov For POP, a common substrate is Z-Gly-Pro-AMC. nih.gov When the enzyme cleaves the peptide bond after the proline residue, it releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov The rate of the reaction is determined by continuously monitoring the increase in fluorescence intensity over time. When an inhibitor like this compound is present, the rate of fluorescence increase is reduced in a concentration-dependent manner. This allows for the calculation of key inhibitory parameters, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Discontinuous assays involve stopping the enzymatic reaction at specific time points and then measuring the amount of product formed. While less common for high-throughput applications, they can be useful for specific kinetic studies. Both assay types are crucial for characterizing the potency and mechanism of enzyme inhibitors.

Table 2: Overview of In Vitro Enzyme Assay Formats

| Assay Type | Principle | Detection Method | Advantages | Disadvantages |

| Fluorometric | Enzymatic cleavage of a substrate releases a fluorescent product. nih.gov | Fluorescence Plate Reader | High sensitivity; suitable for low enzyme/inhibitor concentrations. | Potential for interference from fluorescent compounds. |

| Spectrophotometric / Colorimetric | Enzymatic reaction produces a colored product. | Spectrophotometer / Plate Reader | Simple, cost-effective reagents. | Lower sensitivity compared to fluorometric assays. |

| Luminometric | Enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase). | Luminometer | Extremely high sensitivity; wide dynamic range. | Reagents can be expensive and less stable. |

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov The goal is to identify "hits"—compounds that show the desired activity, such as inhibition of a target enzyme. researchgate.net

For discovering novel prolinal-based inhibitors, the sensitive and robust fluorometric or luminometric assays described previously are adapted for an HTS format. nih.govmdpi.com This involves miniaturizing the assay into 384- or 1536-well microplates, allowing for a massive number of tests to be run in parallel. nih.gov Robotic liquid handlers perform the precise addition of enzymes, substrates, and library compounds, ensuring high reproducibility. The workflow typically involves incubating the enzyme with the test compounds, adding the substrate to initiate the reaction, and then measuring the signal on a plate reader. nih.govnih.gov

Data from HTS campaigns are analyzed to identify compounds that significantly reduce the enzyme's activity. These initial hits then undergo further validation and optimization to confirm their activity and explore their potential as lead compounds for new therapeutics. researchgate.net

Quantitative Mass Spectrometry-Based Approaches for Peptide Metabolite Profiling

Quantitative mass spectrometry-based methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pivotal in the metabolic profiling of peptide-based compounds like this compound. These techniques offer high sensitivity and specificity for the detection and quantification of peptides and their metabolites in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. The general workflow involves sample preparation, chromatographic separation, mass spectrometric analysis, and data processing.

Sample preparation typically includes protein precipitation to remove larger proteins, followed by solid-phase extraction (SPE) to concentrate the analyte of interest and remove interfering substances. For acetylated peptides, immunoaffinity enrichment using anti-acetyl-lysine antibodies can be employed to enhance detection sensitivity, which is crucial due to the often low abundance of these modified peptides.

Chromatographic separation, commonly performed using reversed-phase liquid chromatography, separates this compound and its metabolites from other endogenous compounds based on their physicochemical properties. The separated analytes are then introduced into the mass spectrometer.

Mass spectrometry analysis, often utilizing a triple quadrupole mass spectrometer, allows for the precise quantification of the target molecules. In a typical quantitative proteomics workflow, proteins are enzymatically digested, and the resulting peptides are analyzed. For a compound like this compound, a synthetic peptide, direct measurement is more common. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the parent compound and its expected metabolites are monitored. This provides a high degree of selectivity and sensitivity. The development of a robust LC-MS/MS method would involve optimizing parameters such as mobile phase composition, gradient elution, and mass spectrometer settings to achieve the desired analytical performance.

While specific metabolic profiling studies on this compound are not extensively documented in publicly available literature, the established methodologies for similar acetylated peptides, such as acetylated Proline-Glycine-Proline (AcPGP), provide a strong framework for its analysis. For instance, a validated isotope dilution LC-MS/MS method for AcPGP in human plasma has been developed with a limit of quantification in the low ng/mL range, demonstrating the feasibility of such an approach for this compound.

Table 1: Key Parameters in a Hypothetical LC-MS/MS Method for this compound Quantification

| Parameter | Description |

| Sample Matrix | Plasma, CSF, Tissue Homogenate |

| Sample Preparation | Protein Precipitation, Solid-Phase Extraction |

| Chromatography | Reversed-Phase Liquid Chromatography |

| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled this compound |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. This method is instrumental in characterizing the binding thermodynamics of a ligand, such as this compound, to its biological target, which is often an enzyme or a receptor. By measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

In a typical ITC experiment for studying this compound, a solution of the compound would be titrated into a solution containing its purified target protein, for example, prolyl oligopeptidase (POP), an enzyme that is a known target for similar prolinal-containing inhibitors. As the ligand binds to the protein, heat is either released (exothermic reaction) or absorbed (endothermic reaction), and this is detected by the sensitive calorimeter. The resulting data is a series of heat spikes that decrease in magnitude as the protein becomes saturated with the ligand.

The analysis of the ITC data provides a complete thermodynamic profile of the interaction. The binding affinity (Kd) indicates the strength of the interaction, with lower values signifying tighter binding. The stoichiometry (n) reveals the number of ligand molecules that bind to each protein molecule. The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions upon binding. The entropy change (ΔS) reflects the changes in the conformational freedom of the molecules and the surrounding solvent upon complex formation.

Table 2: Thermodynamic Parameters Obtainable from ITC for this compound Binding

| Parameter | Symbol | Information Provided |

| Binding Affinity | Kd | Strength of the ligand-target interaction |

| Stoichiometry | n | Molar ratio of ligand to target in the complex |

| Enthalpy Change | ΔH | Heat change associated with binding |

| Entropy Change | ΔS | Change in disorder of the system upon binding |

| Gibbs Free Energy | ΔG | Overall spontaneity of the binding process |

Non-Clinical In Vivo Animal Models for Studying Biological Effects

Rodent Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

While direct studies of this compound in rodent models of Alzheimer's and Parkinson's disease are not extensively reported, the investigation of other prolyl oligopeptidase (POP) inhibitors provides a strong rationale for its potential neuroprotective effects. POP activity has been implicated in the pathogenesis of these neurodegenerative disorders.

In the context of Alzheimer's disease , rodent models that recapitulate key pathological features such as amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation are commonly used. nih.gov The therapeutic potential of POP inhibitors in these models is often assessed by their ability to improve cognitive deficits, reduce Aβ levels, and decrease neuroinflammation. For instance, studies with other POP inhibitors have shown promising results in preclinical models.

For Parkinson's disease , rodent models are typically created by inducing dopaminergic neurodegeneration through the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov The evaluation of therapeutic agents in these models focuses on the preservation of dopaminergic neurons, restoration of motor function, and reduction of neuroinflammation. The neuroprotective potential of this compound would likely be investigated by assessing its impact on these parameters. A recent study on N-acetyl-L-leucine in an MPTP-induced mouse model of Parkinson's disease demonstrated neuroprotective effects by modulating the gut-brain axis, suggesting that acetylated amino acid derivatives could have therapeutic relevance in this disease. nih.gov

Animal Models of Drug- or Lesion-Induced Amnesia

Animal models of amnesia are crucial for evaluating the cognitive-enhancing and anti-amnesic properties of compounds like this compound. These models are typically established by inducing a temporary cognitive deficit through pharmacological agents or brain lesions.

A widely used model is scopolamine-induced amnesia . Scopolamine (B1681570) is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cholinergic deficits observed in Alzheimer's disease. The efficacy of a potential nootropic agent is determined by its ability to reverse or attenuate the cognitive impairments induced by scopolamine in behavioral tasks such as the Morris water maze, passive avoidance test, or Y-maze. Research on various prolyl oligopeptidase (POP) inhibitors has consistently demonstrated their anti-amnesic effects in this model. nih.gov For example, the prolinal-based POP inhibitor Z-Pro-Prolinal has been shown to have beneficial effects on spatial memory in scopolamine-treated rats. researchgate.net

Another approach involves lesion-induced amnesia , where specific brain regions critical for memory, such as the hippocampus or nucleus basalis of Meynert, are surgically or chemically damaged. The ability of a compound to improve cognitive function in these models provides evidence of its neurorestorative or neuroprotective capabilities. Studies on POP inhibitors have indicated their potential to protect against neuronal damage and improve cognitive outcomes in such models. For instance, Z-Pro-Prolinal has been shown to protect hippocampal neurons from delayed neuronal death in a rat model of transient ischemia. nih.gov

Murine Models of Pulmonary Inflammation (e.g., COPD, Cystic Fibrosis)

The potential therapeutic effects of this compound in pulmonary inflammation can be investigated using murine models of diseases like Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis. While direct studies with this compound are limited, research on a related acetylated peptide, acetyl-proline-glycine-proline (AcPGP), provides valuable insights.

In COPD , murine models are often established by chronic exposure to cigarette smoke, which induces key features of the human disease, including airway inflammation, emphysema, and small airway remodeling. scispace.com The role of AcPGP has been implicated in the pathogenesis of cigarette smoke-mediated emphysema. nih.gov In these models, the therapeutic efficacy of a compound like this compound would be assessed by its ability to reduce inflammatory cell infiltration (particularly neutrophils and macrophages) in the bronchoalveolar lavage fluid (BALF), decrease the expression of pro-inflammatory cytokines, and attenuate lung tissue destruction.

For cystic fibrosis , various genetically engineered mouse models that lack a functional cystic fibrosis transmembrane conductance regulator (CFTR) gene are available. nih.gov These models exhibit several features of the human disease, including mucus obstruction and chronic bacterial infections. The evaluation of a therapeutic agent in these models would focus on its ability to reduce airway inflammation, improve mucociliary clearance, and decrease bacterial burden.

Animal Models of Cardiovascular and Renal Fibrosis

The anti-fibrotic potential of this compound can be explored in various animal models of cardiovascular and renal fibrosis. Although direct evidence for this compound is scarce, extensive research on the related tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) highlights the therapeutic promise of such compounds in these conditions.

In the context of cardiovascular fibrosis , models such as myocardial infarction induced by coronary artery ligation or hypertension-induced cardiac fibrosis are commonly employed. nih.govnih.gov In these models, Ac-SDKP has been shown to prevent and even reverse cardiac fibrosis by reducing collagen deposition, inhibiting the infiltration of inflammatory cells, and suppressing the expression of pro-fibrotic and pro-inflammatory mediators. nih.gov

For renal fibrosis , a common model is unilateral ureteral obstruction (UUO), which leads to rapid and progressive tubulointerstitial fibrosis. nih.govnih.gov Studies have demonstrated that Ac-SDKP administration in the UUO model significantly attenuates renal fibrosis and inflammation. nih.govnih.gov The protective effects are associated with the downregulation of key pro-fibrotic and pro-inflammatory molecules. nih.gov Another relevant model is diabetic nephropathy, where Ac-SDKP has also been shown to ameliorate kidney fibrosis. frontiersin.org

The consistent anti-fibrotic and anti-inflammatory effects of Ac-SDKP across these diverse animal models strongly suggest that this compound, as a structurally related peptide, may possess similar therapeutic properties.

Table 3: Summary of Findings in Relevant Animal Models for a Related Compound (Ac-SDKP)

| Disease Model | Animal | Key Findings with Ac-SDKP |

| Renal Fibrosis (UUO) | Rat, Mouse | Attenuated tubulointerstitial fibrosis and inflammation. nih.govnih.gov |

| Cardiovascular Fibrosis (Post-MI) | Rat | Reversed reactive cardiac fibrosis and reduced inflammation. nih.gov |

| Diabetic Nephropathy | Mouse | Ameliorated kidney fibrosis and glomerular sclerosis. frontiersin.org |

No Publicly Available Research Data Found for "this compound"

Despite a comprehensive search of scientific literature and databases, no specific research findings related to the chemical compound "this compound" were identified that would allow for the generation of the requested article. The search encompassed the methodological approaches outlined, including models for studying angiogenesis, investigation of endogenous peptide levels, structural biology techniques, and cell-based assays.

The inquiry for data pertaining to "this compound" within the specified contexts of angiogenesis models, such as the Matrigel plug assay, and the investigation of its endogenous levels in tissues and biofluids did not yield any relevant results. Similarly, searches for structural biology characterizations, including X-ray crystallography of enzyme-inhibitor complexes, NMR spectroscopy for conformational analysis, and molecular dynamics simulations, returned no information for this specific compound. Furthermore, no records of cell-based assays involving "this compound" were found in the public domain.

It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published, or that it is referred to by a different designation in the scientific literature. The extensive search did, however, retrieve information on similar prolyl endopeptidase inhibitors, such as Z-Prolyl-prolinal, which have been studied using the methodologies mentioned in the query. However, in strict adherence to the user's request to focus solely on "this compound," this information has been excluded.

Therefore, due to the absence of available scientific data for "this compound," it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections of the article. No data tables or detailed research findings for this specific compound can be generated at this time.

Lack of Specific Research Data on this compound Prevents a Detailed Analysis of Its Methodological Approaches in Research

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound "this compound." Consequently, a detailed article focusing solely on the methodological approaches in its research, as per the requested outline, cannot be generated at this time. The specific assays and research findings related to cell viability, protein aggregation, inflammatory mediator release, and angiogenesis involving this compound are not documented in the accessible scientific domain.

While research exists for structurally related compounds, the strict focus on "this compound" as per the user's instructions prevents the inclusion of data from these other molecules. The scientific record does not currently provide the necessary detailed findings to populate the requested sections on its effects in various biological assays. Further research on this compound is required before a comprehensive and scientifically accurate article on its research methodologies and findings can be written.

Future Directions and Emerging Research Avenues

Investigation of Protein-Protein Interactions Mediated by Prolyl Endopeptidase

A key aspect of PEP's non-hydrolytic functionality is its participation in protein-protein interactions (PPIs). acs.org The PEP protein can physically associate with various other proteins, mediating crucial cellular events, particularly in the context of neurodegenerative diseases. nih.gov Targeting these PPIs represents a viable therapeutic strategy, and inhibitors play a crucial role in understanding and modulating these interactions. acs.org

Notable PPIs involving PEP include its interaction with α-synuclein in Parkinson's disease and with Tau protein in Alzheimer's disease. nih.govacs.org The binding of PEP is thought to facilitate the formation of pathogenic aggregates of these proteins. Research using inhibitors has shown that blocking PEP can reduce the aggregation of α-synuclein and Tau and enhance their clearance through autophagy. acs.org This suggests that the inhibitor-bound conformation of PEP is less conducive to these pathological interactions.

Emerging research aims to comprehensively map the PEP interactome in different cell types and disease states. Advanced techniques such as co-immunoprecipitation coupled with mass spectrometry will be employed in cells treated with and without inhibitors like Acetyl-prolyl-prolinal to identify interaction partners that are sensitive to the conformational state of PEP. Furthermore, the development of new classes of molecules, such as 5-aminothiazole-based ligands, which selectively modulate PEP's PPIs with only weak inhibition of its proteolytic activity, underscores the potential for developing therapies that specifically target these non-catalytic functions. acs.org

| Interacting Protein | Associated Disease/Process | Effect of PEP Interaction | Potential Impact of Inhibition |

| α-synuclein | Parkinson's Disease | Facilitates aggregation nih.govacs.org | Reduction of aggregates, enhanced clearance acs.org |

| Tau | Alzheimer's Disease | Facilitates aggregation acs.org | Reduction of aggregates, enhanced clearance acs.org |

| Protein Phosphatase 2A (PP2A) | Signal Transduction | Regulation of PP2A activity researchgate.net | Modulation of cellular signaling pathways researchgate.net |

| Growth-Associated Protein 43 (GAP-43) | Synaptic Plasticity | Regulation of synaptic functions researchgate.net | Alteration of memory and learning processes researchgate.net |

| PU.1 (Transcription Factor) | Macrophage Function | Transcriptional coregulation nih.gov | Modulation of inflammatory and fibrotic responses nih.gov |

Development of Advanced Molecular Probes and Research Tools for In Vivo Applications

To fully understand the spatiotemporal dynamics of PEP activity and its PPIs in living organisms, there is a pressing need for advanced molecular probes and research tools. While inhibitors like this compound are foundational, future research will focus on modifying these structures to create more sophisticated tools for in vivo applications.

Current research often relies on fluorogenic substrates like 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec) to measure PEP's enzymatic activity in vitro. nih.gov However, these tools have limitations in terms of specificity and applicability in living cells or whole organisms. The development of activity-based probes (ABPs) derived from inhibitor scaffolds represents a promising direction. These probes could be designed to covalently bind to the active site serine of PEP, allowing for fluorescent or affinity tagging. This would enable researchers to visualize the location of active PEP within cells, quantify its activity levels in specific tissues, and pull down PEP-containing protein complexes for further analysis.

Furthermore, creating probes with improved pharmacokinetic properties, such as blood-brain barrier permeability, is crucial for studying PEP's role in the central nervous system. Positron Emission Tomography (PET) ligands based on high-affinity PEP inhibitors could be developed to non-invasively image and quantify PEP expression and activity in the brain of living subjects, providing invaluable insights into its role in neuropsychiatric and neurodegenerative disorders.

Integration of Multi-Omics Approaches (Proteomics, Metabolomics) to Characterize Inhibitor Effects

Understanding the full biological impact of PEP inhibition requires a systems-level approach. Integrating multi-omics technologies, such as proteomics and metabolomics, will provide a comprehensive and unbiased characterization of the cellular response to inhibitors like this compound. mdpi.com

Proteomics: By comparing the proteomes of cells or tissues with and without PEP inhibition, researchers can identify broad changes in protein expression and post-translational modifications. This can reveal entire pathways that are modulated by PEP activity. For example, a peptidomics platform based on mass spectrometry has been used to identify both known and novel PEP-regulated peptides in the central nervous system, implicating PEP in new biological pathways. nih.gov

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. As PEP is involved in the processing of peptide hormones and neuropeptides, its inhibition can lead to significant changes in the peptidome and metabolome. wikipedia.org Native metabolomics workflows can screen for protease inhibitors and identify their downstream effects on cellular metabolism. nih.gov Combining proteomics and metabolomics allows for the construction of detailed protein-metabolite interaction networks, revealing how PEP inhibition perturbs cellular homeostasis and signaling. scispace.com An integrative network analysis using data from human postmortem brains identified the related prolyl endopeptidase-like protein (PREPL) as a key regulator of protein trafficking and synaptic activities in Alzheimer's disease, showcasing the power of multi-omics approaches. nih.gov

| Omics Approach | Application in PEP Research | Key Insights Gained |

| Proteomics | Identify changes in protein expression following PEP inhibition. | Uncover entire signaling or metabolic pathways regulated by PEP. mdpi.com |

| Peptidomics | Directly identify substrates of PEP and the downstream effects of inhibition. | Validate known substrates and discover novel bioactive peptides regulated by PEP. nih.gov |

| Metabolomics | Analyze global changes in small-molecule metabolites after PEP inhibition. | Characterize the metabolic consequences of altered neuropeptide processing. nih.gov |

| Multi-Omics Integration | Combine datasets to build comprehensive models of PEP function. | Elucidate complex interactions between PEP, protein networks, and metabolic pathways in health and disease. nih.gov |

Exploration of Epigenetic and Transcriptional Regulation in Response to Prolyl Endopeptidase Modulation

Perhaps one of the most exciting new avenues of research is the role of PEP in the nucleus as a modulator of gene expression. Recent findings have fundamentally shifted the view of PEP from a simple cytosolic peptidase to a protein with nuclear functions that can influence the transcriptome. nih.gov

A landmark study demonstrated that in macrophages, PEP predominantly localizes to the nucleus, where it acts as a transcriptional coregulator. nih.gov It directly interacts with the transcription factor PU.1 and influences the expression of genes involved in fibrosis. This discovery opens up the possibility that PEP modulation can have profound effects on epigenetic landscapes and transcriptional programs. Epigenetics refers to changes in gene expression that occur without altering the DNA sequence and includes mechanisms like DNA methylation and histone modifications. nih.gov

Future research will delve deeper into this novel function. Chromatin immunoprecipitation sequencing (ChIP-seq) will be used to map the genome-wide binding sites of PEP in different cell types, both with and without inhibitor treatment. This will reveal the specific genes and regulatory regions targeted by PEP. Subsequent RNA sequencing (RNA-seq) will clarify how PEP's binding to chromatin, and the disruption of this binding by inhibitors, translates into changes in gene transcription. This line of inquiry could reveal that PEP plays a critical role in cellular identity, inflammatory responses, and disease pathology by directly shaping the expression of key genes. nih.gov

常见问题

Q. What experimental designs are appropriate for initial studies on Acetyl-prolyl-prolinal's enzyme inhibition mechanisms?

Methodological Answer: Begin with hypothesis-driven dose-response assays using purified enzymes (e.g., prolyl oligopeptidase) under physiological conditions. Include positive controls (e.g., established inhibitors) and negative controls (vehicle-only) to isolate specific effects. Replicate experiments across ≥3 biological replicates to establish baseline variability and ensure statistical robustness .

Q. Which analytical techniques are essential for verifying this compound's structural identity and purity in new syntheses?

Methodological Answer: Combine NMR (1H/13C) for functional group confirmation, high-resolution mass spectrometry for molecular weight validation, and HPLC with UV/vis or MS detection to confirm purity (≥95%). Cross-reference spectral data with published benchmarks and report retention times/peak intensities for independent verification .

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer: Document all experimental parameters (e.g., buffer composition, temperature, incubation times) in alignment with NIH preclinical reporting guidelines. Provide raw data and statistical analyses in supplementary materials to enable replication. Use standardized protocols for enzyme activity assays and compound handling .

Advanced Research Questions

Q. How can contradictory findings regarding this compound's inhibitory potency (e.g., Ki values) across studies be resolved?

Methodological Answer: Conduct meta-analyses comparing assay conditions (pH, temperature, enzyme sources). Apply global kinetic fitting models to account for substrate competition and allosteric effects. Validate results using orthogonal methods like isothermal titration calorimetry (ITC) to independently measure binding thermodynamics .

Q. What strategies optimize this compound's cell permeability in neuropharmacological models?

Methodological Answer: Develop ester prodrug derivatives to enhance lipid solubility while monitoring stability via LC-MS/MS. Quantify permeability coefficients using parallel artificial membrane permeability assays (PAMPA). Validate functional uptake through intracellular enzyme activity measurements and confocal imaging .

Q. How should researchers integrate multi-omics data to elucidate this compound's mechanism of action?

Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning models to identify synergistic targets and validate hypotheses via CRISPR-Cas9 knockout studies. Ensure data interoperability by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How can researchers address variability in this compound's stability across experimental batches?

Methodological Answer: Implement quality control checks via accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation products with LC-MS. Use standardized storage conditions (lyophilized at -80°C) and batch-specific certificates of analysis .

Ethical & Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound?

Methodological Answer: Follow NIH guidelines for animal welfare, including ARRIVE criteria for reporting in vivo experiments. Obtain approval from institutional review boards (IRBs) and disclose conflicts of interest. Include detailed methods for euthanasia and tissue collection in supplementary materials .

Q. How should researchers present conflicting data on this compound's off-target effects in publications?

Methodological Answer: Use transparent reporting frameworks (e.g., CONSORT for preclinical studies). Discuss limitations in the "Discussion" section, contextualizing discrepancies with potential mechanistic explanations. Provide raw data and analysis scripts for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。